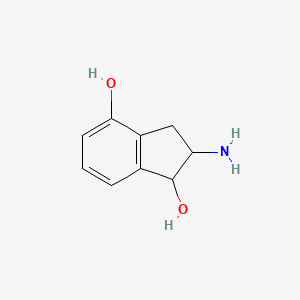![molecular formula C12H18N2 B13207918 1-(1-Methyl-1H-pyrrol-3-yl)-2-azaspiro[3.4]octane](/img/structure/B13207918.png)
1-(1-Methyl-1H-pyrrol-3-yl)-2-azaspiro[3.4]octane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-Methyl-1H-pyrrol-3-yl)-2-azaspiro[3.4]octane is a heterocyclic compound featuring a unique spiro structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both pyrrole and azaspiro moieties in its structure contributes to its diverse chemical reactivity and biological activity.
准备方法
The synthesis of 1-(1-Methyl-1H-pyrrol-3-yl)-2-azaspiro[3.4]octane typically involves multistep reactions starting from readily available precursors. One common synthetic route includes the cyclization of a suitable pyrrole derivative with an azaspiro compound under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the spiro structure. Industrial production methods may employ continuous flow reactors to optimize yield and purity while minimizing reaction time and waste.
化学反应分析
1-(1-Methyl-1H-pyrrol-3-yl)-2-azaspiro[3.4]octane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the pyrrole ring, where halogenated derivatives can be synthesized using halogenating agents like N-bromosuccinimide.
Addition: The compound can participate in addition reactions with electrophiles, forming various addition products depending on the reaction conditions.
Common reagents and conditions used in these reactions include organic solvents such as dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure settings to control the reaction kinetics. Major products formed from these reactions include halogenated derivatives, reduced forms, and oxidized compounds.
科学研究应用
1-(1-Methyl-1H-pyrrol-3-yl)-2-azaspiro[3
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic structures, which are valuable in the development of new materials and catalysts.
Biology: Its unique structure allows it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition and protein-ligand interactions.
Medicine: The compound exhibits potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. It is being investigated for its ability to modulate specific biological pathways and targets.
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and advanced materials, contributing to the development of new technologies and products.
作用机制
The mechanism of action of 1-(1-Methyl-1H-pyrrol-3-yl)-2-azaspiro[3.4]octane involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and modulating biochemical pathways. Additionally, its spiro structure allows it to fit into unique binding pockets of proteins, influencing their function and stability. The pathways involved in its mechanism of action include signal transduction, gene expression regulation, and metabolic processes.
相似化合物的比较
1-(1-Methyl-1H-pyrrol-3-yl)-2-azaspiro[3.4]octane can be compared with other similar compounds, such as:
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar heterocyclic structure and exhibit comparable biological activities, including enzyme inhibition and anticancer properties.
Pyrazolo[3,4-d]pyrimidines: These derivatives are known for their potent inhibitory activity against specific enzymes, such as CDK2, and are being explored for their anticancer potential.
Pyrrole-containing analogs: Compounds with pyrrole rings are widely studied for their diverse pharmacological activities, including antimicrobial and anticancer properties.
The uniqueness of this compound lies in its spiro structure, which imparts distinct chemical reactivity and biological interactions compared to other heterocyclic compounds.
属性
分子式 |
C12H18N2 |
|---|---|
分子量 |
190.28 g/mol |
IUPAC 名称 |
3-(1-methylpyrrol-3-yl)-2-azaspiro[3.4]octane |
InChI |
InChI=1S/C12H18N2/c1-14-7-4-10(8-14)11-12(9-13-11)5-2-3-6-12/h4,7-8,11,13H,2-3,5-6,9H2,1H3 |
InChI 键 |
BLOCTAFIXZFEJP-UHFFFAOYSA-N |
规范 SMILES |
CN1C=CC(=C1)C2C3(CCCC3)CN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


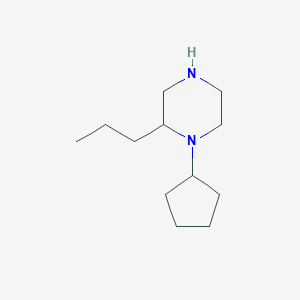
![Cyclopropyl-(3-ethyl-[1,2,4]oxadiazol-5-YL)-amine](/img/structure/B13207838.png)
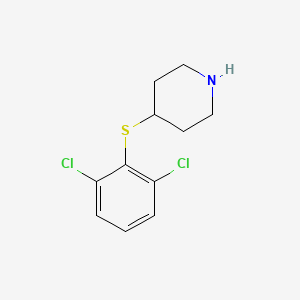
![3-[1-(Aminomethyl)cyclopropyl]pentan-3-ol](/img/structure/B13207852.png)

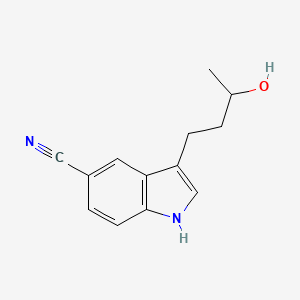
![1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-5-propyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13207874.png)
![3-{1-[(Benzyloxy)carbonyl]piperidin-4-yl}-1,2-oxazole-4-carboxylic acid](/img/structure/B13207877.png)
![3-Benzoyl-8-azabicyclo[3.2.1]octane](/img/structure/B13207889.png)
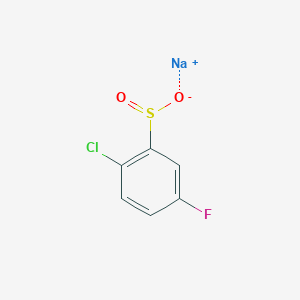
![1-tert-Butyl-4,6-dichloro-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13207894.png)
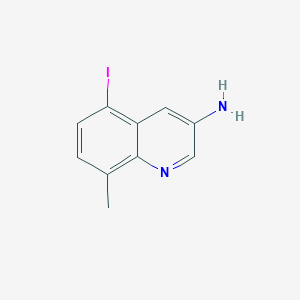
![Ethyl 4,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13207906.png)
